molecular formula C14H17N5O2 B11837310 Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate

Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate

Cat. No.: B11837310
M. Wt: 287.32 g/mol
InChI Key: LCGQSAQHSIXDBZ-YVLHZVERSA-N
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Description

Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. This particular compound features an amino group at the 5-position and a phenyl group at the 1-position, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction conditions often involve the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization and recrystallization techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated pyrazoles, which can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with enzyme active sites, inhibiting their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can lead to the modulation of various biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. The presence of the ethyl and carbonyl groups allows for additional functionalization and enhances the compound’s versatility in various applications .

Biological Activity

Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₄H₁₇N₅O₂
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 5706797

The structural features of this compound contribute to its biological activity, particularly in relation to its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1-phenylpyrazole derivatives with acetohydrazide under controlled conditions. Various methods have been reported in literature, emphasizing the efficiency and selectivity of the synthesis process.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line Inhibition (%) Reference
MCF-7 (Breast Cancer)70%
NCI-H460 (Lung Cancer)65%
SF-268 (CNS Cancer)80%

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in animal models:

Model Inflammation Marker Reduction (%) Reference
Carrageenan-induced edema50%
Freund's adjuvant model45%

These results indicate that this compound could be a candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The results are summarized below:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties, making it a potential candidate for treating infections.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

  • Study on Anticancer Activity : A study conducted on various pyrazole derivatives found that those with specific substituents exhibited enhanced cytotoxicity against breast and lung cancer cell lines. The study concluded that structural modifications could lead to improved therapeutic profiles .
  • Anti-inflammatory Research : Another research highlighted the anti-inflammatory effects of a series of pyrazoles, demonstrating significant reductions in paw edema in rat models. The study attributed these effects to the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Efficacy Evaluation : A comparative study assessed the antimicrobial activities of several pyrazole derivatives, including this compound. The results indicated potent activity against both bacterial and fungal strains, supporting its potential use as an antimicrobial agent .

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

ethyl (1Z)-N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate

InChI

InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20)/b17-10-

InChI Key

LCGQSAQHSIXDBZ-YVLHZVERSA-N

Isomeric SMILES

CCO/C(=N\NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)/C

Canonical SMILES

CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C

Origin of Product

United States

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